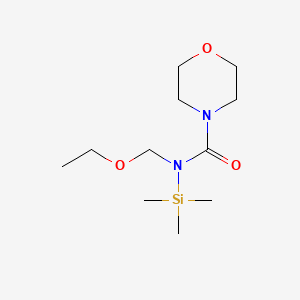

N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide

Description

N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide is a substituted morpholine derivative characterized by an ethoxymethyl (-CH₂-O-C₂H₅) and a trimethylsilyl (-Si(CH₃)₃) group attached to the carboxamide nitrogen. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) provides structural rigidity, while the substituents modulate electronic and steric properties.

Properties

CAS No. |

64909-16-6 |

|---|---|

Molecular Formula |

C11H24N2O3Si |

Molecular Weight |

260.40 g/mol |

IUPAC Name |

N-(ethoxymethyl)-N-trimethylsilylmorpholine-4-carboxamide |

InChI |

InChI=1S/C11H24N2O3Si/c1-5-15-10-13(17(2,3)4)11(14)12-6-8-16-9-7-12/h5-10H2,1-4H3 |

InChI Key |

QIMFNZHRQPMNJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN(C(=O)N1CCOCC1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the morpholine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Addition of the Ethoxymethyl Group: The ethoxymethyl group can be added through the reaction of the morpholine derivative with ethyl chloroformate in the presence of a base.

Incorporation of the Trimethylsilyl Group: The trimethylsilyl group can be introduced by reacting the morpholine derivative with trimethylsilyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis and Solvent Effects

The TMS group enhances steric bulk and modulates reactivity. Hydrolysis of the TMS moiety occurs under acidic or aqueous conditions, yielding silanol intermediates. For example:

In ethanol/water mixtures, competitive solvolysis of the ethoxymethyl group has been observed at elevated HCl concentrations (>0.5 equiv), producing morpholine-4-carboxamide derivatives .

| Reaction Condition | Product Selectivity | Side Product Formation |

|---|---|---|

| 0.1 equiv HCl | >98% amidation | <1% solvolysis |

| 1.0 equiv HCl | 98% amidation | 1% solvolysis |

Amination and Nucleophilic Substitution

The carboxamide nitrogen participates in nucleophilic substitutions. In reactions with anilines, the ethoxymethyl group acts as a leaving group under acidic catalysis. For instance:

Steric hindrance from the TMS group slows reaction kinetics, requiring extended reaction times (6–22 hours) for full conversion .

Key Observations

-

Electron-deficient anilines (e.g., 4-NO₂) show reduced reactivity (15% conversion) .

-

Sterically hindered substrates (e.g., 2,6-di-i-Pr aniline) exhibit no conversion .

Silylation and Protecting Group Chemistry

The TMS group serves as a transient protecting agent in multi-step syntheses. For example, during peptide coupling, the TMS moiety prevents unwanted side reactions at the carboxamide nitrogen. Deprotection is achieved via fluoride ions (e.g., TBAF):

Thermal Stability and Rearrangements

At temperatures >100°C, thermal degradation generates siloxane byproducts. Gas chromatography–mass spectrometry (GC-MS) of pyrolyzed samples reveals peaks corresponding to trimethylsilanol (m/z 73, 75) and morpholine fragments (m/z 86, 87) .

Comparative Reactivity with Analogues

Replacing the TMS group with methyl or ethyl substituents alters reaction outcomes:

| Substituent | Hydrolysis Rate (k, s⁻¹) | Amination Yield (%) |

|---|---|---|

| TMS | 0.12 | 88 |

| Methyl | 0.45 | 72 |

| Ethyl | 0.38 | 68 |

Scientific Research Applications

Therapeutic Applications

1.1 Androgen Receptor Modulation

One of the primary applications of N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide is in the modulation of androgen receptors. Compounds with similar structural features have been shown to act as tissue-selective androgen receptor modulators (SARMs), which are beneficial in treating conditions like prostate cancer. These compounds exhibit high affinity and strong antagonistic activity against androgen receptors, making them promising candidates for therapies targeting androgen-dependent diseases .

1.2 Anti-Cancer Properties

Research indicates that this compound may also possess anti-cancer properties. Compounds with similar morpholine structures have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in androgen receptor-positive tumors .

SARM Development

A study focused on the synthesis and evaluation of various SARMs highlighted the effectiveness of compounds structurally related to this compound in inhibiting prostate cancer cell proliferation. The study reported that these compounds not only antagonized androgen receptor activity but also demonstrated favorable pharmacokinetic profiles, indicating their potential for clinical application .

Antimicrobial Activity

In addition to its anti-cancer applications, there is emerging evidence suggesting that this compound may exhibit antimicrobial properties. Research on related morpholine derivatives has shown promising results against various bacterial strains, indicating a broader spectrum of biological activity that could be explored further .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The ethoxymethyl and trimethylsilyl groups may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent-Based Comparisons

a. N-Phenyl Derivatives (e.g., N-Phenylmorpholine-4-carboxamide)

- Structure : Replaces ethoxymethyl/trimethylsilyl with a phenyl group.

- Properties : The phenyl group increases aromaticity, reducing solubility in polar solvents compared to the ethoxymethyl-silyl combination. NMR shifts for aromatic protons (e.g., ~7 ppm in ¹H NMR) distinguish it from the aliphatic signals of the target compound .

- Applications : Phenyl derivatives are common in drug discovery for π-π stacking interactions, whereas the target compound’s silyl group may confer metabolic stability .

b. N-(2-Chloroethyl)morpholine-4-carboxamide

- Structure : Features a reactive 2-chloroethyl group instead of ethoxymethyl/trimethylsilyl.

- Reactivity: The chloroethyl group acts as an alkylating agent, enabling crosslinking in biochemical applications. In contrast, the target compound’s substituents are non-reactive under physiological conditions .

- Crystallography: The chloroethyl derivative forms hydrogen-bonded chains (N–H⋯O) in its crystal structure, similar to morpholine carboxamides, but disorder in the chloroethyl moiety is noted .

c. N-(4-Chlorophenyl)morpholine-4-carboxamide

- Structure : Combines a morpholine carboxamide with a 4-chlorophenyl group.

- Conformation : The morpholine ring adopts a chair conformation, as seen in X-ray studies. Hydrogen bonding (N–H⋯O) creates 1D chains, a feature shared with the chloroethyl derivative .

- Bioactivity : Chlorophenyl groups are associated with antimicrobial activity, while the target compound’s substituents may prioritize stability over reactivity .

Heterocyclic and Functionalized Analogues

a. Thiazole- and Pyrimidine-Containing Derivatives

- Example : 4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide ().

- Structure : Integrates a thiazole ring and trimethoxyphenyl group.

b. β-Lactam Derivatives (e.g., N-(4-(3-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide)

- Structure: Fuses a β-lactam (azetidinone) ring with morpholine carboxamide.

- Reactivity : The strained β-lactam ring is prone to nucleophilic attack, enabling antibiotic activity, unlike the stable ethoxymethyl-silyl groups .

- Characterization : Melting points (194–218°C) and IR CO stretches (~1700 cm⁻¹) align with carboxamide and β-lactam carbonyls, distinct from the target compound’s ether (C-O) and Si-C vibrations .

c. Amidinourea Derivatives (e.g., Compound 3d in )

- Structure : Incorporates a bis-morpholine carboxamide with a long alkyl chain.

- Bioactivity: Exhibits potent anticancer activity (IC₅₀ = 0.76 µM), attributed to amidinourea’s DNA intercalation. The target compound’s substituents may instead optimize pharmacokinetics .

Biological Activity

N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer therapy. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the ethoxymethyl and trimethylsilyl groups enhances its lipophilicity and stability, potentially influencing its biological activity.

Toll-like Receptor Modulation

This compound has been studied for its role as an agonist of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial for the innate immune response, recognizing pathogen-associated molecular patterns and triggering cytokine production.

- TLR7 Activation : Compounds similar to this compound have demonstrated the ability to stimulate TLR7, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines such as TNF-α and IL-12. This is significant for enhancing antiviral responses and modulating immune functions .

- TLR8 Activation : TLR8 activation by similar compounds results in a different cytokine profile, primarily promoting a pro-inflammatory response. This dual action on TLR7 and TLR8 can be beneficial in therapeutic settings where modulation of the immune response is desired .

Structure-Activity Relationship (SAR)

Research into the SAR of morpholine derivatives has provided insights into how modifications influence biological activity:

- C-2 Substituent : The length and nature of the C-2 substituent significantly affect TLR7 activity. For instance, shorter alkyl chains have been associated with higher activity levels, while longer chains lead to diminished effects .

- C-4 Position Modifications : Modifications at the C-4 position also play a critical role in maintaining activity. For example, introducing certain functional groups can enhance or reduce agonistic properties towards TLRs .

Case Studies and Research Findings

- In Vitro Studies : In cellular assays, this compound showed promising results in activating immune cells. For instance, it was able to induce significant levels of IFN-α in human peripheral blood mononuclear cells (PBMCs) at low concentrations, highlighting its potential as an immunotherapeutic agent .

- Animal Models : In vivo studies demonstrated that administration of this compound in mouse models led to enhanced antitumor immunity. Mice treated with TLR agonists exhibited increased tumor infiltration by immune cells and improved survival rates compared to untreated controls .

- Comparative Analysis : A comparative analysis with other known TLR agonists revealed that this compound has a favorable safety profile while maintaining robust immunostimulatory effects. This positions it as a candidate for further development in cancer immunotherapy .

Q & A

Q. What are the recommended synthetic routes for N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Functionalization : Begin with the morpholine-4-carboxamide core. Introduce the ethoxymethyl group via nucleophilic substitution using ethoxymethyl chloride in anhydrous THF under inert atmosphere (argon/nitrogen) .

- Trimethylsilyl Protection : React the intermediate with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to install the trimethylsilyl group. Monitor progress via <sup>1</sup>H NMR for disappearance of NH protons .

- Optimization Tips :

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles. Use SHELX programs for refinement, noting chair conformations in morpholine rings (R-factor < 0.05 for high reliability) .

- Spectroscopic Techniques :

- Mass Spectrometry (HRMS) : Match exact mass to theoretical [M+H]<sup>+</sup> with <5 ppm error .

Advanced Research Questions

Q. What challenges arise from the trimethylsilyl group, and how can they be mitigated?

Methodological Answer:

- Hygroscopicity : Use moisture-free conditions (glovebox, molecular sieves) during synthesis and storage. Pre-dry solvents (e.g., DCM over CaH2) .

- Hydrolysis Sensitivity : Avoid protic solvents (e.g., MeOH, H2O) during purification. For aqueous workups, use pH-controlled extractions (pH 6–8) to minimize Si-O bond cleavage .

- Analytical Artifacts : In LC-MS, silyl groups may fragment; use soft ionization (ESI) and low-column temperatures .

Q. How does the stereochemistry of the morpholine ring affect reactivity and intermolecular interactions?

Methodological Answer:

- Conformational Analysis : X-ray data show morpholine rings adopt chair conformations, influencing hydrogen-bonding networks (e.g., N–H⋯O interactions along [100] crystallographic axes) .

- Reactivity Implications : Chair conformation steric effects may slow nucleophilic attacks at the carboxamide carbonyl. Compare reaction rates with non-chair analogs (e.g., piperidine derivatives) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate transition states and assess steric hindrance .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity (LogP) : Use Molinspiration or SwissADME with SMILES input. Validate against experimental LogP via shake-flask method .

- Solubility : Employ COSMO-RS to predict solubility in organic solvents (e.g., DCM, THF). Cross-check with nephelometry .

- Hydrogen-Bonding Capacity : Calculate donor/acceptor counts via Gaussian09 (MEP surfaces) to guide crystal engineering .

Q. How should researchers address discrepancies between experimental and computational data?

Methodological Answer:

- Systematic Validation :

- Error Sources :

Q. What strategies manage hygroscopic intermediates during synthesis?

Methodological Answer:

- Inert Atmosphere : Conduct reactions in flame-dried glassware under argon. Use syringe pumps for reagent addition .

- Drying Agents : Add molecular sieves (3Å) to reaction mixtures or storage vials.

- Lyophilization : For final products, freeze-dry under high vacuum (0.1 mBar) to remove trace H2O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.